3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, starting from basic structures and employing techniques like asymmetric hydrogenation and one-pot, three-component reactions. For instance, the synthesis of (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione from N-benzylglutarimide showcases a stepwise approach to achieve complex structures (Bisset et al., 2012). Another method involves a novel one-pot reaction for the efficient synthesis of N-amino pyridine-2,6-dione derivatives, highlighting the versatility in achieving similar molecular frameworks (Asadi et al., 2020).
Molecular Structure Analysis
Molecular structure plays a crucial role in the physical and chemical properties of compounds. X-ray crystallography is a common method used to determine the crystal structure of compounds, providing insight into their molecular geometry and hydrogen bonding patterns, which are critical for understanding their reactivity and interaction with other molecules. For example, the study of the salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine reveals intricate hydrogen bonding patterns, essential for understanding the compound's structural characteristics (Orozco et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving piperidine-2,6-dione derivatives are diverse, ranging from asymmetric hydrogenation to more complex multi-component reactions. These reactions are instrumental in modifying the core structure to introduce new functional groups or change existing ones, thus altering the compound's chemical properties. The microwave-assisted synthesis of derivatives, such as those involving 1-(4-(piperidin-1-yl) phenyl) ethanone, showcases the application of modern synthesis techniques to produce compounds with antibacterial activity (Merugu et al., 2010).
Physical Properties Analysis
The physical properties of a compound, including its melting point, solubility, and crystal structure, are influenced by its molecular structure. The study of piperazinediones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids, for example, provides insight into how different substituents affect the compound's thermochemical properties and crystal packing, which are crucial for understanding its stability and reactivity (Wells et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are vital for the application of these compounds in synthesis and potential applications. The synthesis of analogues of 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione as selective inhibitors showcases the modification of chemical properties to achieve specific biological activity (Leung et al., 1987).
Scientific Research Applications
Aromatase Inhibition and Cancer Treatment
Compounds similar to 3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione have been studied for their potential in inhibiting estrogen biosynthesis. For example, 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones have shown strong inhibition of human placental aromatase, potentially offering a therapeutic pathway for hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Antimicrobial Activity
Various derivatives of isoindole-diones, structurally related to the compound , have demonstrated significant antimicrobial properties. For example, some synthesized isoindole-dione derivatives showed notable antimicrobial activity, indicating their potential application in treating bacterial and fungal infections (Salvi et al., 2007).
Pharmaceutical Synthesis
The chemical structure of 3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione lends itself to various pharmaceutical syntheses. Studies have shown that compounds with similar structures can be synthesized for diverse pharmaceutical applications, including the development of novel chemotherapeutic agents and muscarinic receptor antagonists (Bisset et al., 2012).
properties
IUPAC Name |
3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIRLGUOUTXTHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |
CAS RN |
1421593-78-3 | |
Record name | 5-Hydroxy-lenalidomide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-HYDROXY-LENALIDOMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB9TF67ZH6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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